5-Bromo-4-methoxy-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is recognized for its diverse applications in medicinal chemistry, material science, and biological research. It serves as a building block for various pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways. Additionally, it is utilized in the development of organic semiconductors and agrochemicals, making it a valuable intermediate in synthetic chemistry .
The compound is classified under the category of pyrimidines, which are aromatic heterocyclic compounds. The specific structure of 5-Bromo-4-methoxy-6-methylpyrimidine includes a bromine atom at the fifth position, a methoxy group at the fourth position, and a methyl group at the sixth position of the pyrimidine ring. Its chemical structure allows for various chemical modifications that enhance its utility in scientific research .
The synthesis of 5-Bromo-4-methoxy-6-methylpyrimidine can be achieved through several methodologies:
The molecular formula of 5-Bromo-4-methoxy-6-methylpyrimidine is CHBrNO. It features:
The presence of these substituents contributes to its unique chemical properties and reactivity .
5-Bromo-4-methoxy-6-methylpyrimidine participates in several types of chemical reactions:
The products formed from these reactions vary based on the specific reagents and conditions applied. For instance, nucleophilic substitution may yield amino derivatives while oxidation could produce nitro compounds .
The mechanism of action for 5-Bromo-4-methoxy-6-methylpyrimidine primarily involves its role as an inhibitor of kinase enzymes. By binding to the active site of these enzymes, it modulates their activity, influencing critical cellular processes such as proliferation, differentiation, and apoptosis. This property is particularly significant in medicinal chemistry where it is utilized to develop therapeutic agents targeting various diseases .
Relevant data on spectral properties (such as infrared spectroscopy) can provide insights into functional groups present within the compound .
5-Bromo-4-methoxy-6-methylpyrimidine has several notable applications:
Suzuki-Miyaura coupling is a pivotal method for introducing aryl/heteroaryl groups at the C5 position of 5-bromo-4-methoxy-6-methylpyrimidine. The reaction employs Pd(0) catalysts (e.g., Pd(OAc)₂ or PdCl₂(ACN)₂) with ligands such as XPhos or SPhos, which stabilize the active Pd(0) species and suppress debromination side reactions. Organoboron reagents (e.g., arylboronic acids) undergo transmetalation, followed by reductive elimination to form biaryl linkages. Key optimizations include:
Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
Boronic Acid | Ligand | Base | Yield (%) | Reaction Time |
---|---|---|---|---|
Phenylboronic acid | XPhos | Cs₂CO₃ | 92 | 15 min |
4-CF₃-phenylboronic acid | SPhos | K₃PO₄ | 85 | 30 min |
2-Naphthylboronic acid | XPhos | K₂CO₃ | 78 | 20 min |
Heck and Stille reactions enable C–C bond formation at the bromine site using alkenes and organotin reagents, respectively. Heck reactions with Pd(OAc)₂/DPPP generate styrenyl derivatives via alkene insertion, while Stille couplings with PdCl₂(DPPF) accommodate sensitive functional groups (e.g., esters):
Table 2: Heck vs. Stille Reaction Performance
Reaction Type | Catalyst System | Key Reagent | Yield (%) | Limitations |
---|---|---|---|---|
Heck | Pd(OAc)₂/DPPP | Acrylate | 80 | β-Hydride elimination |
Stille | Pd₂(dba)₃/AsPh₃ | Vinyltributyltin | 88 | Toxicity, O₂ sensitivity |
Direct bromination of 4-methoxy-6-methylpyrimidine exploits the electron-rich C5 position. N-Bromosuccinimide (NBS) in CCl₄ or THF selectively installs bromine at 70–80°C, achieving >90% regioselectivity. Molecular bromine (Br₂) with FeCl₃ catalysis in CHCl₃ is cost-effective but requires strict stoichiometry to avoid polybromination. Key parameters:
For pyrimidines lacking direct bromination sites, a sequential strategy is employed:
Continuous flow reactors (e.g., Corning® Advanced-Flow™ G4) enable kilogram-scale synthesis with enhanced safety and efficiency:
Table 3: Batch vs. Continuous Flow Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Time | 8–12 h | <1 h |
Temperature Control | ±5°C | ±0.5°C |
Bromination Yield | 80% | 95% |
Space-Time Yield | 0.1 kg/L·h | 1.5 kg/L·h |
Crystallization is preferred for large-scale purity:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1